

A Comprehensive Technical Guide to 2-Amino-5-methylnicotinamide

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Compound of Interest

Compound Name: 2-Amino-5-methylnicotinamide

Cat. No.: B3032068

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of **2-Amino-5-methylnicotinamide**, a heterocyclic amide of interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes critical technical data with practical insights to support your research and development endeavors.

Core Molecular Attributes

2-Amino-5-methylnicotinamide is a substituted pyridine derivative. Its structure, featuring an amino group at the 2-position and a methyl group at the 5-position of the pyridine ring, along with a carboxamide group at the 3-position, makes it a versatile scaffold for chemical synthesis and a potential pharmacophore for various biological targets.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties is paramount for any experimental design, from solubility studies to analytical method development.

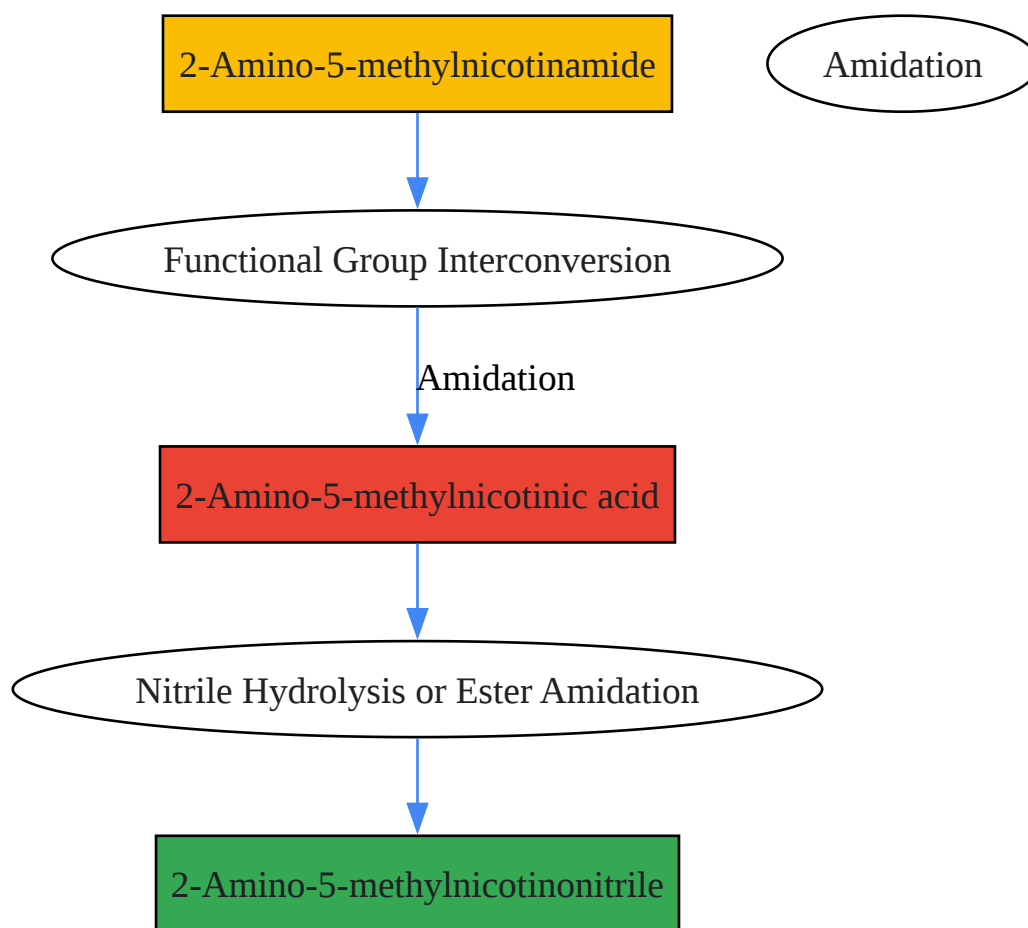
Property	Value	Source
CAS Number	1021871-28-2	[1] [2]
Molecular Formula	C ₇ H ₉ N ₃ O	[1]
Molecular Weight	151.169 g/mol	[1]
InChI Key	OZZGFHIDEHLFCN- UHFFFAOYSA-N	[1]
Purity	Typically ≥95.0%	[1]

Synthesis and Handling

While specific, detailed, and publicly available synthesis protocols for **2-Amino-5-methylnicotinamide** are not extensively documented in readily accessible literature, a logical synthetic approach can be inferred from standard organic chemistry principles.

Retrosynthetic Analysis

A plausible retrosynthetic pathway would involve the functionalization of a pre-existing pyridine ring. The key is the strategic introduction of the amino, methyl, and nicotinamide moieties.



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Caption: Retrosynthetic analysis of **2-Amino-5-methylnicotinamide**.

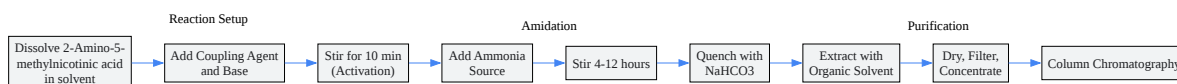
General Synthetic Workflow

A generalized experimental protocol for the final amidation step, starting from the corresponding carboxylic acid, is presented below. This protocol is a foundational template and would require optimization for this specific substrate.

Protocol: Amidation of 2-Amino-5-methylnicotinic acid

- Reagent Preparation:
 - Dissolve 1 equivalent of 2-Amino-5-methylnicotinic acid in a suitable aprotic solvent (e.g., Dichloromethane or Dimethylformamide).

- Add 1.1 equivalents of a peptide coupling agent (e.g., HATU or HBTU) and 1.5 equivalents of a non-nucleophilic base (e.g., Diisopropylethylamine).
- Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.
- Amidation Reaction:
 - Add 1.2 equivalents of an ammonia source (e.g., ammonium chloride) to the activated carboxylic acid solution.
 - Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
- Work-up and Purification:
 - Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
 - Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.



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Caption: General workflow for the amidation of 2-Amino-5-methylnicotinic acid.

Potential Applications and Research Directions

Substituted nicotinamides are prevalent in medicinal chemistry due to their presence in the vital cofactor NAD(H) and their ability to act as bioisosteres for other aromatic systems.

Kinase Inhibition

The aminopyridine scaffold is a well-established pharmacophore for the inhibition of various protein kinases. The specific substitution pattern of **2-Amino-5-methylnicotinamide** could offer unique interactions within the ATP-binding pocket of target kinases. Further screening and structure-activity relationship (SAR) studies are warranted to explore this potential.

Central Nervous System (CNS) Applications

Nicotinamide derivatives have been investigated for their neuroprotective effects. The blood-brain barrier permeability of **2-Amino-5-methylnicotinamide** would be a critical parameter to assess its potential for CNS-related research.

Metabolic Pathway Modulation

Given its structural similarity to nicotinamide, this compound could potentially interact with enzymes involved in NAD⁺ biosynthesis and metabolism. Investigating its effects on sirtuins or PARPs could be a fruitful area of research.

Safety and Handling

As with any research chemical, proper safety precautions should be observed when handling **2-Amino-5-methylnicotinamide**.

- Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

[2]

Conclusion

2-Amino-5-methylnicotinamide presents itself as a molecule of interest for further investigation in various fields of drug discovery and chemical biology. Its defined chemical properties and versatile structure provide a solid foundation for the design of novel therapeutics and chemical probes. This guide serves as a foundational resource to inform and accelerate your research endeavors with this compound.

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References

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Amino-5-methylnicotinamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3032068#2-amino-5-methylnicotinamide-cas-number-and-molecular-weight]

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